(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1061650-37-0
VCID: VC8337825
InChI: InChI=1S/C14H15N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10,15H2,1H3
SMILES: CC1=C(C=CC=C1C2=CC=CC=C2)CN
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol

(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine

CAS No.: 1061650-37-0

Cat. No.: VC8337825

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine - 1061650-37-0

Specification

CAS No. 1061650-37-0
Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
IUPAC Name (2-methyl-3-phenylphenyl)methanamine
Standard InChI InChI=1S/C14H15N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10,15H2,1H3
Standard InChI Key QHWDUIASYLGGDY-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1C2=CC=CC=C2)CN
Canonical SMILES CC1=C(C=CC=C1C2=CC=CC=C2)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a biphenyl system (two connected benzene rings) with a methyl group at the 2-position of the first ring and a methanamine group (-CH₂NH₂) at the 3-position of the second ring . The IUPAC name, (2-methyl-[1,1'-biphenyl]-3-yl)methanamine, reflects this substitution pattern. Key structural features include:

  • Biphenyl backbone: Provides rigidity and aromatic π-system interactions.

  • Methyl group: Enhances lipophilicity and steric effects.

  • Methanamine moiety: Introduces hydrogen-bonding capability and basicity (pKa ~10–11 for analogous amines).

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅N
Molecular Weight197.27 g/mol
CAS Registry Number1061650-37-0
Synonymous IdentifiersSCHEMBL3793203, BS-50880

Synthetic Methodologies

Reductive Amination of Biphenyl Aldehydes

Reaction of (2-methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 76350-90-8) with ammonia under catalytic hydrogenation could yield the target amine . This method parallels the synthesis of structurally similar aryl methanamines :

(2-Methylbiphenyl-3-yl)methanol+NH₃H2,Pd/C(2-Methylbiphenyl-3-yl)methanamine\text{(2-Methylbiphenyl-3-yl)methanol} + \text{NH₃} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(2-Methylbiphenyl-3-yl)methanamine}

Gabriel Synthesis

Conversion of the corresponding bromide (2-methyl-[1,1'-biphenyl]-3-yl)methyl bromide to the phthalimide derivative, followed by hydrazinolysis, represents another plausible route .

Patented Precursor Syntheses

The methanol precursor (2-methyl-[1,1'-biphenyl]-3-yl)methanol is synthesized via a multi-step protocol involving :

  • Sandmeyer Reaction: Diazotization of 3-hydroxymethyl-2-methylaniline hydrochloride to introduce iodine.

  • Photolysis: Ultraviolet irradiation of the iodo intermediate in benzene to form the biphenyl system.

  • Purification: Column chromatography (hexane/chloroform) yields the methanol derivative .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Metrics

Using quantitative structure-activity relationship (QSAR) models from analogous compounds :

Table 2: Computational Property Predictions

PropertyValueMethod
LogP (Partition Coefficient)3.15Consensus
Water Solubility0.0723 mg/mLESOL
Topological Polar Surface Area20.23 ŲSILICOS-IT
Blood-Brain Barrier PermeationYesBOILED-Egg

Metabolic and Toxicological Profiling

  • CYP Inhibition: Predicted to inhibit CYP1A2 and CYP2D6, suggesting potential drug-drug interactions .

  • Acute Toxicity: LD₅₀ (rat, oral) estimated at 500–1000 mg/kg, classifying it as Warning (H302) .

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